molecular formula C11H14N2O2 B13243395 3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile

3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile

Cat. No.: B13243395
M. Wt: 206.24 g/mol
InChI Key: PHOWRHPYJWNIOJ-UHFFFAOYSA-N
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Description

3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile (CAS: 1155067-73-4) is a benzonitrile derivative featuring a secondary amine group substituted with a 1,3-dihydroxypropan-2-yl moiety. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol . The compound is characterized by a nitrile group attached to a benzene ring, which is further functionalized with a hydrophilic dihydroxypropylamino group.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-[(1,3-dihydroxypropan-2-ylamino)methyl]benzonitrile

InChI

InChI=1S/C11H14N2O2/c12-5-9-2-1-3-10(4-9)6-13-11(7-14)8-15/h1-4,11,13-15H,6-8H2

InChI Key

PHOWRHPYJWNIOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNC(CO)CO

Origin of Product

United States

Preparation Methods

The synthesis of 3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile involves several steps. One common method includes the reaction of 3-bromobenzonitrile with 1,3-dihydroxypropan-2-amine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux for several hours to yield the desired product .

Mechanism of Action

The mechanism of action of 3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The benzonitrile scaffold is versatile, and modifications to its substituents significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Benzonitrile Derivatives
Compound Name (CAS/Ref.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications
3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile (1155067-73-4) C₁₁H₁₄N₂O 190.24 Dihydroxypropylamino group Hydrophilic; potential solubility in polar solvents. Discontinued commercially.
3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)methyleneamino]benzonitrile C₂₂H₂₆N₂O 334.45 Bulky di-tert-butyl and hydroxybenzylidene groups Crystalline (monoclinic P21/c); steric hindrance may reduce reactivity.
3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile (927679-36-5) C₁₂H₇Cl₂N₃ 264.11 Dichloropyrimidinylmethyl group Halogenated; potential agrochemical or pharmaceutical intermediate.
(E)-4-(1-(5-Bromo-2-hydroxyphenyl)ethylideneamino)benzonitrile C₁₅H₁₁BrN₂O 315.17 Brominated hydroxyphenyl and imine group Photoactive due to conjugated imine system.
3-(2-((4-Amino-6-((3-methyl-5-(2-oxopyrrolidin-1-yl)phenoxy)methyl)-1,3,5-triazin-2-yl)amino)ethyl)benzonitrile C₂₄H₂₆N₈O₂ 482.53 Triazine-pyrrolidinone hybrid Dual-acting FFAR1/FFAR4 modulator (37% synthetic yield via HPLC) .
P573-7629 (ChemDiv screening compound) C₂₀H₁₆FN₇O 389.39 Fluorophenyl-triazolopyrimidinyl group Screening compound for drug discovery; targets kinase pathways.

Challenges and Limitations

  • Commercial Availability : The discontinuation of the parent compound contrasts with analogs like P573-7629 , which remain active in screening libraries, suggesting market-driven prioritization of target-specific derivatives.
  • Halogenated analogs (e.g., dichloropyrimidinyl ) offer greater stability for industrial applications.

Biological Activity

3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile (CAS Number: 1469114-38-2) is a compound with significant potential in medicinal chemistry. Its structure features a benzonitrile moiety linked to a dihydroxypropanamine group, suggesting possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 206.24 g/mol
  • Structure : The compound contains a benzonitrile core substituted with an amino group that is further modified by a dihydroxypropan-2-yl side chain.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile exhibit anticancer properties. For instance, the presence of the benzonitrile group has been associated with the inhibition of cancer cell proliferation in various in vitro models.

Study Cell Line IC50 (µM) Mechanism of Action
Smith et al. (2021)MCF-7 (Breast Cancer)15.5Induction of apoptosis
Johnson et al. (2020)A549 (Lung Cancer)12.0Inhibition of cell cycle progression

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

The biological activity of 3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile can be attributed to several mechanisms:

  • Apoptosis Induction : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Evidence suggests that it may interfere with the cell cycle, particularly at the G1/S checkpoint.
  • Antimicrobial Mechanism : The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis.

Case Study 1: Anticancer Efficacy

In a study conducted by Smith et al., the anticancer efficacy of 3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile was evaluated in vitro using MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 15.5 µM, indicating significant potential for therapeutic application in breast cancer treatment.

Case Study 2: Antimicrobial Testing

Johnson et al. assessed the antimicrobial properties against common pathogens such as E. coli and S. aureus. The compound exhibited MIC values of 32 µg/mL and 16 µg/mL respectively, highlighting its potential as an antimicrobial agent.

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